molecular formula C6H7ClN2 B082148 (2-Chlorophenyl)hydrazine CAS No. 10449-07-7

(2-Chlorophenyl)hydrazine

Cat. No. B082148
CAS RN: 10449-07-7
M. Wt: 142.58 g/mol
InChI Key: GHGPIPTUDQZJJS-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)hydrazine” is a chemical compound with the CAS Number: 10449-07-7 . It has a molecular weight of 142.59 . It is used to study intrinsic resistance of Mycobacterium smegmatis to fluoroquinolones, which are used for the treatment of Mycobacterium tuberculosis . It may also be used in pyrazoline synthesis .


Synthesis Analysis

The synthesis of 2-chlorophenylhydrazine involves diazotization, reduction reaction, and hydrolysis . The starting material is 2-chlorine aniline . The reduction action uses sodium pyrosulfite as a reducer and is carried out under the conditions of temperature between 10 DEG C and 35 DEG C and pH value between 7 and 9 .


Molecular Structure Analysis

The molecular formula of (2-Chlorophenyl)hydrazine is C6H7ClN2 . Its average mass is 142.586 Da and its Monoisotopic mass is 142.029770 Da .


Chemical Reactions Analysis

Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion . The hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .

Safety and Hazards

(2-Chlorophenyl)hydrazine is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for (2-Chlorophenyl)hydrazine are not mentioned in the search results, it is known that the compound is used to study intrinsic resistance of Mycobacterium smegmatis to fluoroquinolones . This suggests that it may continue to be used in research related to antibiotic resistance.

properties

IUPAC Name

(2-chlorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGPIPTUDQZJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30866030
Record name (2-Chlorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30866030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)hydrazine

CAS RN

41052-75-9, 10449-07-7
Record name o-Chlorophenylhydrazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041052759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-chlorophenyl)hydrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of (2-Chlorophenyl)hydrazine in chemical synthesis?

A1: (2-Chlorophenyl)hydrazine acts as a versatile building block in organic synthesis. It is frequently employed in condensation reactions with aldehydes or ketones to form hydrazones, which are important intermediates in the synthesis of various heterocyclic compounds. [, , , ] For instance, it can react with thiophene-2-carbaldehyde to create Schiff base ligands. [] These ligands, upon complexation with metal ions like Mg(II), Ca(II), Ba(II), Mn(II), Co(II), Cu(II), Ni(II), and Zn(II), form metal chelates with potential biological activities. [, ]

Q2: How does (2-Chlorophenyl)hydrazine contribute to the development of potential antifungal agents?

A2: Research indicates that incorporating (2-Chlorophenyl)hydrazine into more complex molecules like hydrazinecarboxamide derivatives can lead to compounds with antifungal properties. [] Specifically, the compound (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide has shown promising antifungal activity against different fungal strains. []

Q3: What spectroscopic techniques are commonly employed to characterize compounds containing (2-Chlorophenyl)hydrazine?

A3: Various spectroscopic methods are used to characterize compounds containing (2-Chlorophenyl)hydrazine, including:

  • Infrared (IR) spectroscopy: This technique helps identify functional groups and their coordination modes in metal complexes. For example, IR spectra can confirm the coordination of the nitrogen atom of the (2-Chlorophenyl)hydrazine moiety and the sulfur atom of a thiophene ring to a central metal atom in a complex. [, ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H-NMR, in particular, provides information about the hydrogen atoms' environment within a molecule and can be used to confirm the structure of synthesized compounds. []
  • UV-Visible spectrophotometry: This technique is useful for quantitative analysis and studying the electronic properties of compounds containing (2-Chlorophenyl)hydrazine. It is also applied in developing analytical methods for quantifying these compounds. []

Q4: Are there any studies investigating the structure-activity relationships of compounds derived from (2-Chlorophenyl)hydrazine?

A4: Yes, research has explored how structural modifications of compounds containing (2-Chlorophenyl)hydrazine affect their biological activity. [, , ] For example, modifications to the substituents on the benzene ring or the imidazolylpropylidene moiety in hydrazinecarboxamide derivatives can influence their antifungal activity. [, ] These studies aim to identify structural features critical for enhancing the desired biological effects.

Q5: What are the limitations of using (2-Chlorophenyl)hydrazine in drug development?

A5: While (2-Chlorophenyl)hydrazine offers valuable synthetic utility, potential limitations regarding its use in drug development include:

    Q6: How is computational chemistry employed in research involving (2-Chlorophenyl)hydrazine?

    A6: Computational chemistry tools like Density Functional Theory (DFT) are employed to explore the electronic characteristics of molecules containing (2-Chlorophenyl)hydrazine. [] This information aids in understanding the compound's reactivity, stability, and interactions with other molecules. Additionally, molecular docking studies can be performed to predict the binding affinity and interactions of these compounds with specific biological targets, aiding in the rational design of novel drugs. []

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